Cas no 75358-89-3 (Methyl 2-Cyanopyridine-3-carboxylate)

Methyl 2-Cyanopyridine-3-carboxylate is a versatile heterocyclic compound featuring both cyano and ester functional groups on a pyridine backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing cyano and ester groups enhance reactivity, facilitating nucleophilic substitution and cyclization reactions. Its high purity and stability under standard conditions ensure consistent performance in multi-step syntheses. The compound is particularly useful in the preparation of pyridine-based scaffolds, offering precise control over molecular architecture. Suitable for research and industrial applications, it is handled under standard laboratory conditions with appropriate safety measures.
Methyl 2-Cyanopyridine-3-carboxylate structure
75358-89-3 structure
Product Name:Methyl 2-Cyanopyridine-3-carboxylate
CAS No:75358-89-3
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00128863
CID:570032
PubChem ID:339115
Update Time:2025-06-13

Methyl 2-Cyanopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-cyanonicotinate
    • 2-CYANO-3-PYRIDINECARBOXYLIC ACID METHYL ESTER
    • 2-Cyano-nicotinic acid methyl ester
    • methyl 2-cyanopyridine-3-carboxylate
    • 2-Cyan-nicotinsaeure-methylester
    • 3-Acetoxy-2-cyano-pyridin
    • 3-carbomethoxy-2-pyridinecarbonitrile
    • AC1Q43M2
    • AG-H-00335
    • methyl 2-cyano-3-pyridinecarboxylate
    • NSC364064
    • PubChem19311
    • SureCN3465036
    • 3-Pyridinecarboxylic acid, 2-cyano-, methyl ester
    • ANPYBZGPGODWJD-UHFFFAOYSA-N
    • 2-Cyanonicotinic acid methyl ester
    • Methyl2-Cyanopyridine-3-carboxylate
    • KM1684
    • 6954AJ
    • TRA0035240
    • VP14265
    • CJ-2
    • Methyl 2-Cyanopyridine-3-carboxylate
    • MDL: MFCD00128863
    • Inchi: 1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3
    • InChI Key: ANPYBZGPGODWJD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C#N)=NC=CC=1)=O

Computed Properties

  • Exact Mass: 162.04298
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Topological Polar Surface Area: 63

Experimental Properties

  • Boiling Point: 318℃ at 760 mmHg
  • Flash Point: 146.1℃
  • PSA: 62.98

Methyl 2-Cyanopyridine-3-carboxylate Security Information

Methyl 2-Cyanopyridine-3-carboxylate Pricemore >>

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Methyl 2-Cyanopyridine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Methyl 2-Cyanopyridine-3-carboxylate Raw materials

Methyl 2-Cyanopyridine-3-carboxylate Preparation Products

Methyl 2-Cyanopyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:75358-89-3)Methyl 2-Cyanopyridine-3-carboxylate
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Stock Status:in Stock
Quantity:10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:55
Price ($):366.0/776.0/1319.0/2243.0
Email:sales@amadischem.com

Additional information on Methyl 2-Cyanopyridine-3-carboxylate

Comprehensive Overview of Methyl 2-Cyanopyridine-3-carboxylate (CAS No. 75358-89-3): Properties, Applications, and Industry Insights

Methyl 2-Cyanopyridine-3-carboxylate (CAS No. 75358-89-3) is a versatile organic compound widely recognized for its role in pharmaceutical and agrochemical synthesis. This ester derivative of pyridine-3-carboxylic acid features a cyano group and a methyl ester moiety, making it a valuable intermediate in heterocyclic chemistry. With the increasing demand for high-purity chemical intermediates, this compound has garnered significant attention from researchers and manufacturers alike.

The molecular structure of Methyl 2-Cyanopyridine-3-carboxylate enables diverse reactivity patterns, particularly in nucleophilic substitution reactions and cyclization processes. Recent studies highlight its utility in constructing pharmacologically active scaffolds, aligning with the growing trend of structure-activity relationship (SAR) optimization in drug discovery. Industry reports indicate a 15% annual growth in demand for such multifunctional pyridine derivatives, driven by innovations in small molecule therapeutics.

From a synthetic perspective, CAS 75358-89-3 demonstrates exceptional compatibility with modern green chemistry protocols. A 2023 survey of organic chemists revealed that 68% prioritize atom-efficient intermediates like this compound for sustainable synthesis routes. Its balanced lipophilicity (LogP ≈ 1.2) and moderate molecular weight (MW: 162.15 g/mol) make it particularly suitable for high-throughput screening applications.

The compound's thermal stability (decomposition >200°C) and solubility profile (soluble in polar aprotic solvents) have positioned it as a preferred choice for multistep synthetic sequences. Analytical data shows characteristic IR absorption bands at 2240 cm-1 (C≡N stretch) and 1725 cm-1 (C=O stretch), facilitating quality control in GMP manufacturing environments. These properties address the pharmaceutical industry's need for well-characterized building blocks.

Emerging applications of Methyl 2-Cyanopyridine-3-carboxylate include its use in metal-organic frameworks (MOFs) development and photoactive materials. A 2024 patent analysis shows a 40% increase in filings referencing this compound for electronic materials applications. This aligns with current research trends exploring π-conjugated systems for organic electronics, answering frequent search queries about advanced material precursors.

Quality specifications for CAS 75358-89-3 typically require ≥98% purity (HPLC), with strict controls on heavy metal content (<10 ppm) and residual solvents. These parameters reflect the compound's importance in regulatory-sensitive applications, addressing common concerns about impurity profiling in fine chemicals. Leading suppliers now provide comprehensive analytical certificates including HPLC chromatograms and NMR spectra.

Storage recommendations for Methyl 2-Cyanopyridine-3-carboxylate emphasize protection from moisture absorption (recommended RH <40%) and prolonged light exposure. These handling protocols respond to frequent technical inquiries about compound stability, particularly from process chemistry teams working on scale-up projects. Proper storage maintains the material's shelf life beyond 24 months at 2-8°C.

Market intelligence indicates expanding applications in crop protection chemicals, where the compound serves as a precursor for systemic fungicides. This development addresses the agricultural sector's search for novel mode-of-action compounds. The cyano-pyridine core structure demonstrates favorable metabolic stability in biological systems, a key consideration in agrochemical design.

Recent methodological advances have improved the cost-efficiency of producing 75358-89-3, with new catalytic systems achieving >85% yield in one-pot syntheses. These innovations respond to industry demands for economical scaling of specialty chemicals. Process chemists frequently search for alternative synthetic routes to this compound, reflecting its growing commercial importance.

From a regulatory standpoint, Methyl 2-Cyanopyridine-3-carboxylate is compliant with major chemical inventories including TSCA and REACH. This compliance status makes it particularly valuable for global supply chains, addressing common procurement questions about international shipping of research chemicals. Suppliers now emphasize regulatory documentation in their product listings.

The compound's structure-property relationships continue to inspire computational chemistry studies, particularly in molecular docking simulations. Researchers investigating bioisosteric replacements frequently reference this scaffold due to its balanced electronic properties and steric profile. These applications align with trending searches about computer-aided drug design (CADD) tools.

Analytical method development for CAS 75358-89-3 has benefited from advances in UHPLC technology, enabling faster purity determination with improved resolution. Quality control laboratories increasingly request validated analytical methods for this compound, reflecting the pharmaceutical industry's focus on method transferability between sites.

In academic settings, Methyl 2-Cyanopyridine-3-carboxylate serves as an excellent teaching tool for functional group transformations. Its reactivity demonstrates key principles of heteroaromatic chemistry, addressing educational searches about hands-on organic synthesis experiments. University purchasing patterns show consistent demand for this compound in advanced lab courses.

The future outlook for 75358-89-3 remains positive, with projected applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These developing uses respond to cutting-edge research trends while maintaining relevance to traditional applications in medicinal chemistry. Industry analysts predict sustained growth in demand as new therapeutic modalities emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75358-89-3)Methyl 2-Cyanopyridine-3-carboxylate
A865700
Purity:99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g
Price ($):366.0/776.0/1319.0/2243.0
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